molecular formula C16H13Cl2NO5 B13806639 4'-Hydroxyaceclofenac

4'-Hydroxyaceclofenac

Cat. No.: B13806639
M. Wt: 370.2 g/mol
InChI Key: OJSDBYUJLSMOHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxyaceclofenac is synthesized from aceclofenac through hydroxylation. The hydroxylation process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the hydroxylation process.

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyaceclofenac involves the use of advanced biotechnological methods to enhance the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxyaceclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 4’-Hydroxyaceclofenac, such as quinones, alcohols, and substituted phenols .

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxyaceclofenac is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit COX-2 over COX-1 provides it with a better gastrointestinal tolerability profile compared to other NSAIDs .

Properties

Molecular Formula

C16H13Cl2NO5

Molecular Weight

370.2 g/mol

IUPAC Name

2-[2-[2-(2,6-dichloroanilino)-4-hydroxyphenyl]acetyl]oxyacetic acid

InChI

InChI=1S/C16H13Cl2NO5/c17-11-2-1-3-12(18)16(11)19-13-7-10(20)5-4-9(13)6-15(23)24-8-14(21)22/h1-5,7,19-20H,6,8H2,(H,21,22)

InChI Key

OJSDBYUJLSMOHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=C(C=CC(=C2)O)CC(=O)OCC(=O)O)Cl

Origin of Product

United States

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